Fentonium bromide can be synthesized through several methods, typically involving the alkylation of a precursor compound derived from atropine or similar structures. The synthesis process may include:
For example, one method involves taking a DMSO stock solution of the precursor, mixing it with corn oil, and clarifying the solution .
The molecular structure of Fentonium bromide features a complex bicyclic framework with multiple functional groups that contribute to its pharmacological activity. Key aspects include:
The structural representation can be summarized using its SMILES notation: C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]
.
Fentonium bromide participates in several chemical reactions, particularly those involving:
These reactions are essential for understanding its stability and reactivity in biological systems.
Fentonium bromide exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. Key points include:
Fentonium bromide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Fentonium bromide has several scientific and medical applications:
The development of fentonium bromide (β-diethylaminoethyl benzilate methobromide) is rooted in the structural manipulation of tropane alkaloids, particularly atropine and scopolamine. Early pharmacological studies (19th-20th century) revealed that quaternization of tertiary tropane amines enhanced peripheral anticholinergic activity while reducing central nervous system (CNS) penetration. This principle emerged from Willstätter's seminal cocaine synthesis (1901) and Robinson's tropinone condensation (1917), which established the foundational 8-azabicyclo[3.2.1]octane scaffold for synthetic optimization [2] [4]. The critical breakthrough came with the discovery that N-alkylation of atropine analogues converted them into peripheral muscarinic antagonists with improved selectivity for gastrointestinal and urinary spasms. By the 1950s, systematic N-alkylation of benzilate esters became the dominant strategy for developing spasmolytic agents, culminating in fentonium bromide’s design [4].
Table 1: Key Structural Modifications in Atropine-Derived Quaternary Ammonium Compounds
Parent Alkaloid | N-Alkyl Group | Ester Moiety | Bioactivity Shift |
---|---|---|---|
Atropine | Methyl | Tropate | Reduced CNS penetration |
Scopolamine | Butyl | Tropate | Enhanced GI selectivity |
Homatropine | Ethyl | Mandelate | Intermediate duration |
Fentonium precursor | Diethylaminoethyl | Benzilate | Targeted urinary antispasmodic |
Fentonium bromide synthesis hinges on two interdependent reactions: (1) esterification of benzilic acid and (2) quaternization of the diethylamino moiety. Modern methodologies optimize these steps through:
The esterification step employs carbodiimide coupling (DCC/DMAP) or acid chloride intermediates. The latter offers superior scalability (>85% yield) but requires stringent anhydrous conditions to suppress hydrolysis. Recent innovations use flow chemistry to integrate esterification and quaternization, reducing reaction times from 72 hours to 8 hours [7].
Table 2: Impact of Reaction Parameters on Quaternization Efficiency
Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | Ethanol | Acetonitrile | +18% |
Temperature | 80°C | 55°C | +22% (reduced degradation) |
Alkylating Agent | Methyl iodide | Methyl bromide | +12% (crystallinity) |
Catalyst | None | Phase-transfer (TBAB) | +15% |
Two industrial routes dominate fentonium bromide production:
Table 3: Head-to-Head Comparison of Synthetic Routes
Criterion | Janssen-Type Route | Teotino-Della Bella Route |
---|---|---|
Key Step Order | Esterification → Quaternization | Quaternization → Esterification |
Overall Yield | 65–70% | 85–90% |
Critical Impurity | Quaternary diethylaminoethyl ether | N-Benziloyl quaternary salt |
Purification Complexity | Medium (chromatography) | High (recrystallization sensitivity) |
Scalability | Pilot-plant suitable | Industrial preferred |
Hybrid methodologies now merge strengths of both routes: Pre-formed quaternary β-hydroxylammonium salts react with benzilic acid under Mitsunobu conditions (DIAD/PPh₃), achieving 88% yield without silver mediators [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7